molecular formula C18H21N5O4 B10988921 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10988921
M. Wt: 371.4 g/mol
InChI Key: RVIMXVNLHMAGJX-UHFFFAOYSA-N
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Description

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a pyrazole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps, including the formation of the imidazolidinone and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-methoxybenzyl)pyrazole
  • 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine
  • 2-(4-Methoxybenzyl)-2H-pyrazol-3-ylamine

Uniqueness

Compared to similar compounds, 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C18H21N5O4/c1-22-11-13(9-19-22)20-16(24)8-7-15-17(25)23(18(26)21-15)10-12-3-5-14(27-2)6-4-12/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,20,24)(H,21,26)

InChI Key

RVIMXVNLHMAGJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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